molecular formula C12H12N2O2 B2534355 Methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate CAS No. 2155855-35-7

Methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate

Cat. No.: B2534355
CAS No.: 2155855-35-7
M. Wt: 216.24
InChI Key: SBZKBRHLDQXBDD-UHFFFAOYSA-N
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Description

Methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate is a complex organic compound featuring a pyridine ring substituted with a cyanocyclobutyl group and a carboxylate ester

Scientific Research Applications

Methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the cyanocyclobutyl group, followed by its attachment to the pyridine ring. The esterification of the carboxylic acid group with methanol completes the synthesis.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyanocyclobutyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of Methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The cyanocyclobutyl group and the pyridine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • Methyl 6-chloropyridine-3-carboxylate
  • Methyl 6-aminopyridine-3-carboxylate
  • Methyl 6-hydroxypyridine-3-carboxylate

Comparison: Methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate is unique due to the presence of the cyanocyclobutyl group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-11(15)9-3-4-10(14-7-9)12(8-13)5-2-6-12/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZKBRHLDQXBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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